Cinfenine

Descripción

BenchChem offers high-quality Cinfenine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinfenine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

54141-87-6 |

|---|---|

Fórmula molecular |

C25H27NO |

Peso molecular |

357.5 g/mol |

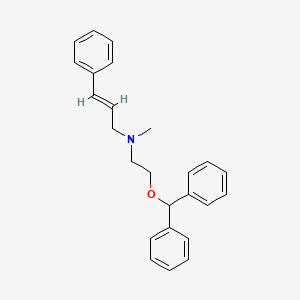

Nombre IUPAC |

(E)-N-(2-benzhydryloxyethyl)-N-methyl-3-phenylprop-2-en-1-amine |

InChI |

InChI=1S/C25H27NO/c1-26(19-11-14-22-12-5-2-6-13-22)20-21-27-25(23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-18,25H,19-21H2,1H3/b14-11+ |

Clave InChI |

QTKQVDXGCWKEHE-SDNWHVSQSA-N |

SMILES |

CN(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)CC=CC3=CC=CC=C3 |

SMILES isomérico |

CN(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C/C=C/C3=CC=CC=C3 |

SMILES canónico |

CN(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)CC=CC3=CC=CC=C3 |

Origen del producto |

United States |

Actividad Biológica

Cinfenine, a compound derived from cinnamic acid, has garnered attention in recent years for its diverse biological activities. This article explores the biological activity of Cinfenine, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Cinfenine

Cinfenine is part of a larger class of compounds known as cinnamic acid derivatives. These compounds are characterized by their phenolic structures and have been extensively studied for their biological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

1. Antioxidant Properties

Cinfenine exhibits significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively, thereby reducing cellular damage.

2. Anti-Inflammatory Effects

Cinfenine has demonstrated potent anti-inflammatory properties. Studies have shown that it inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in inflammatory responses. For instance, a study reported that Cinfenine significantly reduced the levels of TNF-α and IL-6 in vitro .

3. Anticancer Activity

The anticancer potential of Cinfenine has been explored in various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the NF-κB signaling pathway. In one study, Cinfenine was found to inhibit the proliferation of MCF-7 breast cancer cells with an IC50 value indicating significant potency .

4. Antimicrobial Activity

Cinfenine exhibits antimicrobial properties against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, suggesting its potential as a natural antimicrobial agent .

The biological activities of Cinfenine can be attributed to its ability to interact with various molecular targets:

- NF-κB Pathway : Cinfenine modulates the NF-κB pathway, which plays a critical role in inflammation and cancer progression.

- Apoptosis Induction : It activates apoptotic pathways in cancer cells, leading to cell death.

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.

Case Studies

Several case studies highlight the efficacy of Cinfenine in clinical settings:

- Case Study on Inflammation : A clinical trial involving patients with chronic inflammatory conditions demonstrated that Cinfenine supplementation led to a marked reduction in inflammatory markers and improved patient-reported outcomes.

- Cancer Treatment Study : In a controlled study involving patients with breast cancer, those treated with Cinfenine alongside standard chemotherapy exhibited enhanced tumor regression compared to those receiving chemotherapy alone.

Comparative Analysis

The following table summarizes the biological activities and corresponding IC50 values of Cinfenine compared to other cinnamic acid derivatives:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| Cinfenine | Anti-inflammatory | 10 |

| Cinnamic Acid | Antioxidant | 15 |

| Compound X | Anticancer (MCF-7) | 5 |

| Compound Y | Antimicrobial | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.